Cas no 1613259-71-4 (4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester)

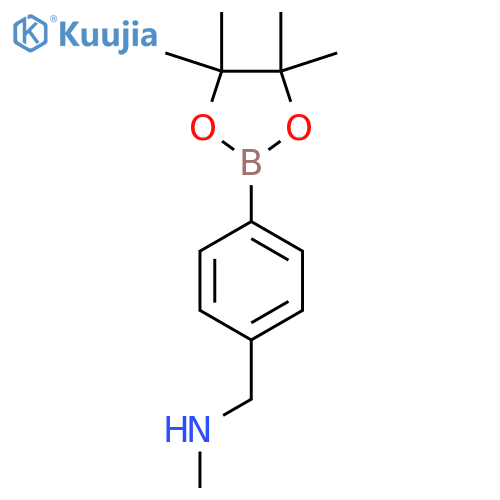

1613259-71-4 structure

商品名:4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester

CAS番号:1613259-71-4

MF:C14H22BNO2

メガワット:247.14098405838

MDL:MFCD18733526

CID:4609137

PubChem ID:56737727

4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester 化学的及び物理的性質

名前と識別子

-

- 4-(N-Methylaminomethyl)phenylboronic acid, pinacol ester

- N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

- N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

- CS-0176557

- BS-31133

- METHYL({[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL})AMINE

- MFCD18733526

- 1613259-71-4

- DB-085792

- SCHEMBL15788103

- 4-(N-Methylaminomethyl)phenylboronic acid pinacol ester

- 4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester

-

- MDL: MFCD18733526

- インチ: 1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-11(7-9-12)10-16-5/h6-9,16H,10H2,1-5H3

- InChIKey: WNKCFPAMQIAINY-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C=CC(CNC)=CC=2)OC(C)(C)C1(C)C

計算された属性

- せいみつぶんしりょう: 247.1743591g/mol

- どういたいしつりょう: 247.1743591g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.5

4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB311629-1 g |

4-(N-Methylaminomethyl)phenylboronic acid, pinacol ester, 98%; . |

1613259-71-4 | 98% | 1g |

€572.40 | 2023-04-26 | |

| 1PlusChem | 1P00HZ4K-5g |

4-(N-Methylaminomethyl)phenylboronic acid, pinacol ester |

1613259-71-4 | 98% | 5g |

$546.00 | 2025-02-28 | |

| 1PlusChem | 1P00HZ4K-100mg |

4-(N-Methylaminomethyl)phenylboronic acid, pinacol ester |

1613259-71-4 | 98% | 100mg |

$34.00 | 2025-02-28 | |

| Crysdot LLC | CD12136538-1g |

N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |

1613259-71-4 | 95+% | 1g |

$371 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHA354-5g |

N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |

1613259-71-4 | 95% | 5g |

¥3300.0 | 2024-04-23 | |

| A2B Chem LLC | AI37876-5g |

4-(N-Methylaminomethyl)phenylboronic acid, pinacol ester |

1613259-71-4 | 98% | 5g |

$532.00 | 2024-04-20 | |

| Crysdot LLC | CD12136538-5g |

N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |

1613259-71-4 | 95+% | 5g |

$1369 | 2024-07-23 | |

| A2B Chem LLC | AI37876-1g |

4-(N-Methylaminomethyl)phenylboronic acid, pinacol ester |

1613259-71-4 | 98% | 1g |

$157.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHA354-100mg |

N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |

1613259-71-4 | 95% | 100mg |

¥211.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHA354-100.0mg |

N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |

1613259-71-4 | 95% | 100.0mg |

¥211.0000 | 2024-07-24 |

4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

1613259-71-4 (4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester) 関連製品

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1613259-71-4)4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester

清らかである:99%/99%

はかる:1g/5g

価格 ($):194.0/681.0